![molecular formula C20H25FN2O2S B2851515 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941997-09-7](/img/structure/B2851515.png)
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Applications De Recherche Scientifique
Molecular Imaging and Apoptosis Detection
The compound has shown promise in molecular imaging, particularly in identifying cells undergoing apoptotic cell death. It is part of the ApoSense family, which targets, binds, and accumulates within apoptotic cells, making it valuable for monitoring anti-apoptotic drug treatments. A fluorine-18-radiolabeled analog of this compound, [18F]NST732, was developed for positron emission tomography (PET) studies, highlighting its potential in medical diagnostics and therapeutic monitoring (Basuli et al., 2012).
Fluorescent Molecular Probes
The compound's spectral properties have been utilized in the development of fluorescent molecular probes. These probes are designed for ultrasensitive detection and can be used to study a variety of biological events and processes. The compound's strong solvent-dependent fluorescence makes it an ideal candidate for creating probes that can monitor changes in the cellular environment (Diwu et al., 1997).
Analytical Chemistry Applications
In analytical chemistry, the compound's ability to undergo specific reactions has been exploited for the synthesis of other complex molecules. For instance, its use in the synthesis of ApoSense compound NST732 through nucleophilic ring opening of an aziridine precursor showcases its versatility in chemical synthesis, contributing to the development of compounds with potential therapeutic applications (Basuli et al., 2012).
Enabling Protein Structure and Dynamics Studies
The compound has been genetically encoded in Saccharomyces cerevisiae, allowing for the selective and efficient incorporation of a fluorescent amino acid into proteins at defined sites. This application is crucial for studying protein structure, dynamics, and interactions, providing insights into protein folding and function in both in vitro and in vivo studies (Summerer et al., 2006).
Contribution to Polymer Science
Its derivative has been incorporated into novel polyampholyte, sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups, showcasing its application in the development of advanced materials. These materials form uniform and tough membranes, displaying low water uptake and decent dimensional stability in water, important for applications in ion-exchange membranes and fuel cells (Zhang et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-23(2)20(16-7-10-18(21)11-8-16)14-22-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20,22H,3-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDSBTHCWAXNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-nitrothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2851434.png)
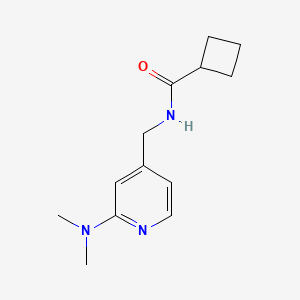
![2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2851441.png)
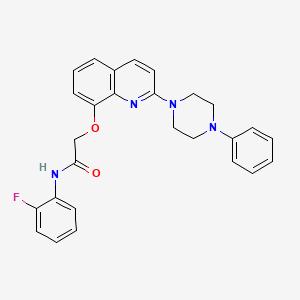
![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)
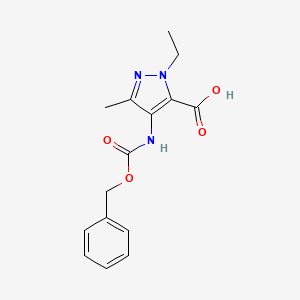
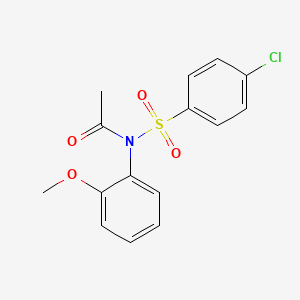
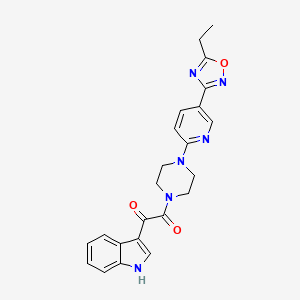
![2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2851448.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2851450.png)

![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2851454.png)
